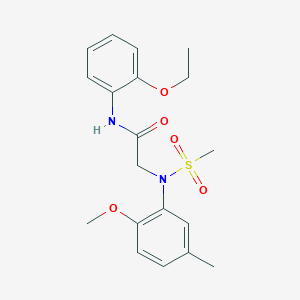![molecular formula C14H19BrN2O4S B3451603 N-(4-bromo-3-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3451603.png)
N-(4-bromo-3-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, also known as BMS-986165, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of autoimmune diseases. This compound has been found to be a potent and selective inhibitor of the TYK2 enzyme, which plays a key role in the signaling pathways that are involved in the development of autoimmune diseases.
Mecanismo De Acción
N-(4-bromo-3-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide works by inhibiting the TYK2 enzyme, which is involved in the signaling pathways that are activated by cytokines, such as interleukin-12 and interleukin-23. These cytokines play a key role in the development of autoimmune diseases, and by inhibiting the TYK2 enzyme, this compound can reduce the activity of these cytokines and prevent the development of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been found to be a potent and selective inhibitor of the TYK2 enzyme, with an IC50 value of around 1 nM. This compound has also been found to have good oral bioavailability and a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-bromo-3-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide is its potency and selectivity as a TYK2 inhibitor, which makes it an attractive candidate for the development of new therapies for autoimmune diseases. However, one limitation of this compound is its relatively low yield in the synthesis process, which could limit its availability for large-scale studies.
Direcciones Futuras
There are several potential future directions for the development of N-(4-bromo-3-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide as a therapeutic agent for autoimmune diseases. One direction is the development of combination therapies that target multiple signaling pathways involved in autoimmune diseases, such as the combination of this compound with other cytokine inhibitors. Another direction is the development of new formulations of this compound that improve its bioavailability and pharmacokinetic properties, such as the development of prodrugs or nanoparticle-based formulations. Overall, this compound shows great promise as a potential therapeutic agent for the treatment of autoimmune diseases, and further research is needed to fully explore its potential in this area.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, this compound has been found to be effective in reducing inflammation and disease activity, with a favorable safety profile.
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4S/c1-11-9-12(3-4-13(11)15)17(22(2,19)20)10-14(18)16-5-7-21-8-6-16/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUNAUFFPZOKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC(=O)N2CCOCC2)S(=O)(=O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



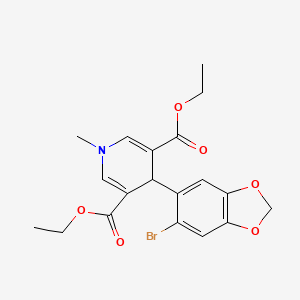
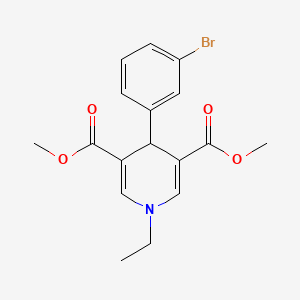
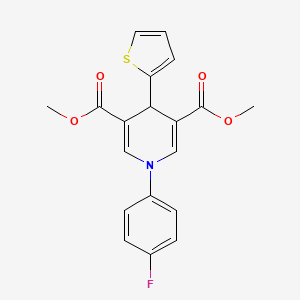
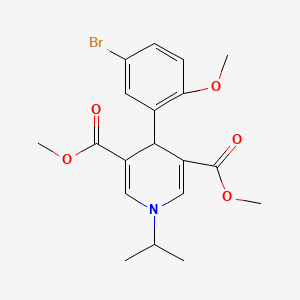
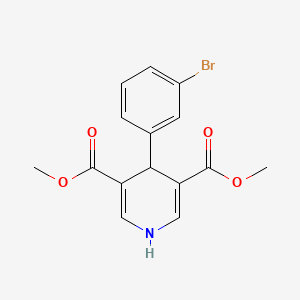
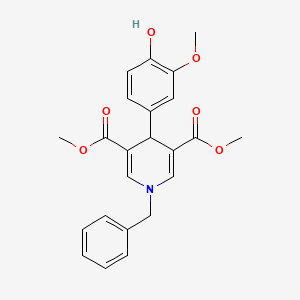
![N-(2-{3-[2-(2-naphthyl)-2-oxoethoxy]-2-quinoxalinyl}phenyl)acetamide](/img/structure/B3451556.png)
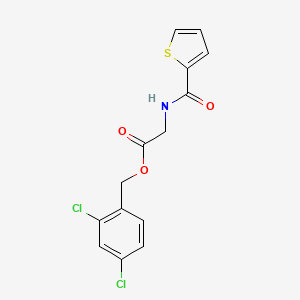
![2-{[4-allyl-5-(2-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B3451568.png)
![2-{[4-allyl-5-(2-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B3451572.png)
![2-({4-allyl-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3451573.png)
![2-(4-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-piperazinyl)pyrimidine](/img/structure/B3451584.png)

